Solimastat
Overview
Description
BB-3644 is an oral, broad-spectrum matrix metalloproteinase inhibitor. It is structurally related to marimastat and BB-94, and is significantly more active in inhibiting the processing of cell-bound tumor necrosis factor-alpha. Matrix metalloproteinases are zinc-dependent proteinases involved in the degradation of the extracellular matrix, and they play a crucial role in tumor growth, invasion, and metastasis .
Preparation Methods
The synthesis of BB-3644 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BB-3644 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BB-3644 to its reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of matrix metalloproteinases.
Biology: It helps in understanding the role of matrix metalloproteinases in cellular processes.
Medicine: BB-3644 has been evaluated in clinical trials for its potential to treat advanced solid tumors. It has shown promise in reducing tumor cell invasion and metastasis.
Industry: It is used in the development of new therapeutic strategies targeting matrix metalloproteinases
Mechanism of Action
BB-3644 exerts its effects by inhibiting matrix metalloproteinases, which are involved in the degradation of the extracellular matrix. By inhibiting these enzymes, BB-3644 reduces tumor cell invasion and metastasis. The molecular targets of BB-3644 include various matrix metalloproteinases, and it interferes with the pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
BB-3644 is structurally related to marimastat and BB-94. Compared to these compounds, BB-3644 is significantly more active in inhibiting the processing of cell-bound tumor necrosis factor-alpha. Other similar compounds include BB-2116 and BB-2514, which also inhibit matrix metalloproteinases but with different levels of efficacy and toxicity profiles .
Similar Compounds
- Marimastat
- BB-94
- BB-2116
- BB-2514
BB-3644 stands out due to its higher activity and favorable toxicity profile compared to marimastat .
Properties
CAS No. |
226072-63-5 |
---|---|
Molecular Formula |
C20H32N4O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R,3S)-N-[(2S)-3,3-dimethyl-1-oxo-1-(pyridin-2-ylamino)butan-2-yl]-N'-hydroxy-3-methoxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C20H32N4O5/c1-12(2)11-13(15(29-6)18(26)24-28)17(25)23-16(20(3,4)5)19(27)22-14-9-7-8-10-21-14/h7-10,12-13,15-16,28H,11H2,1-6H3,(H,23,25)(H,24,26)(H,21,22,27)/t13-,15+,16-/m1/s1 |
InChI Key |
WORSVFBVUCBRIP-VNQPRFMTSA-N |
SMILES |
CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)OC)C(=O)N[C@H](C(=O)NC1=CC=CC=N1)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BB 3644 BB-3644 BB3644 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.